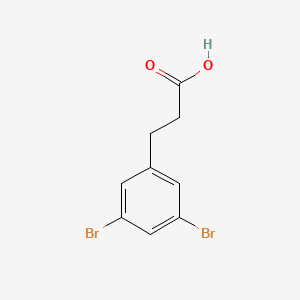

3-(3,5-Dibromophenyl)propanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKWPMUHANVQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581296 | |

| Record name | 3-(3,5-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923977-15-5 | |

| Record name | 3-(3,5-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DIBROMOPHENYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Analog Synthesis

Enantioselective Synthesis and Chiral Resolution Techniques for Propanoic Acid Derivatives

Many propanoic acid derivatives possess a chiral center, and often only one enantiomer exhibits the desired biological activity. Therefore, methods for obtaining enantiomerically pure compounds are of great importance.

Enantioselective synthesis aims to directly produce a single enantiomer. This can be achieved using chiral catalysts or auxiliaries. For example, the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral rhodium or ruthenium catalyst can provide direct access to an enantiomerically enriched propanoic acid derivative.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgresearchgate.net After separation, the chiral auxiliary is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents for carboxylic acids include brucine, strychnine, and various chiral amines like (R)- or (S)-1-phenylethanamine. wikipedia.org

Another powerful technique for chiral separation is chromatography using a chiral stationary phase (CSP). nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to their separation. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.com For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved using a chiral acyl-transfer catalyst, affording optically active carboxylic acids and esters with good to high enantiomeric excesses. mdpi.com

| Technique | Principle | Example Application |

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. wikipedia.org | Resolution of racemic ibuprofen (B1674241) using (S)-(-)-α-methylbenzylamine. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of enantiomers of various drugs on a macrocyclic antibiotic-based CSP. nih.gov |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst. mdpi.com | Enantioselective acylation of a racemic alcohol catalyzed by a lipase. |

Synthesis of Diverse Analogues and Derivatives of 3-(3,5-Dibromophenyl)propanoic Acid

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR). Modifications can be made to both the aromatic ring and the propanoic acid side chain.

The bromine atoms on the phenyl ring of this compound are versatile handles for further functionalization. They can be replaced with a variety of other groups through cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids can introduce new aryl or alkyl groups. Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties. Buchwald-Hartwig amination can replace the bromine atoms with various amines.

These transformations allow for the synthesis of a wide array of analogs with different electronic and steric properties, which can be valuable for probing interactions with biological targets.

The propanoic acid side chain can also be readily modified. humanjournals.comnih.gov The carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, or alcohols. humanjournals.com For instance, reaction with an alcohol in the presence of an acid catalyst can yield the corresponding ester. Amides can be prepared by activating the carboxylic acid, for example with a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with an amine. humanjournals.com

Furthermore, the α- and β-positions of the propanoic acid chain can be functionalized. For example, α-halogenation followed by nucleophilic substitution can introduce various substituents at this position.

Emerging Methodologies in Halogenated Benzenepropanoic Acid Synthesis

The synthesis of halogenated benzenepropanoic acids is evolving, with new methodologies focusing on improved efficiency, selectivity, and environmental compatibility. Recent advancements in the halogenation of aromatic compounds and the synthesis of propanoic acid side chains are particularly relevant.

A significant area of development is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), for the electrophilic halogenation of aromatic rings. noaa.gov These reagents are often used in conjunction with a catalyst to enhance their reactivity and control the regioselectivity of the halogenation. Recent reviews have highlighted the progress in Brønsted acid, Lewis acid, and Lewis base-catalyzed halogenations using NXS. noaa.govresearchgate.netresearchgate.net For the synthesis of this compound and its analogs, these methods offer a potentially milder and more selective alternative to traditional bromination techniques that use elemental bromine.

Several catalytic systems have been explored to activate NXS for the halogenation of a wide range of aromatic compounds.

| Catalyst Type | Example Catalysts | Key Features |

| Brønsted Acids | D-camphorsulfonic acid | Used in combination with BiCl3 for aromatic bromination with NBS. researchgate.net |

| Lewis Acids | Fe(NTf2)3 | Dual activation with I2 accelerates reactions and provides high para-selectivity for electron-donating groups. researchgate.netresearchgate.net |

| Lewis Bases | Not specified in detail | Can promote halogenation, sometimes requiring acid additives for efficiency. researchgate.net |

Another emerging area is the application of enzymatic and microbial systems for halogenation. Flavin-dependent halogenases and mononuclear non-heme iron halogenases are two classes of enzymes capable of catalyzing the halogenation of aromatic compounds. nih.gov While still a developing field, these biocatalytic approaches offer the potential for highly selective and environmentally benign syntheses. Microbial degradation pathways of halogenated aromatics are also being studied, which could provide insights into novel synthetic transformations. nih.gov

Furthermore, novel synthetic routes to the benzenepropanoic acid core structure itself are being developed. For example, the synthesis of 3-ethenyl-benzenepropanoic acid has been reported via a reaction between 3-vinylphenylboronic acid and acrylic acid, showcasing modern cross-coupling strategies. chemicalbook.com The synthesis of various substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also points to the modular and adaptable nature of current synthetic methods for this class of compounds. mdpi.com These new approaches to forming the carbon skeleton, combined with advanced halogenation techniques, pave the way for more efficient and versatile syntheses of complex halogenated benzenepropanoic acids like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number of chemically non-equivalent nuclei, their electronic environments, and their connectivity.

The ¹H NMR spectrum of 3-(3,5-Dibromophenyl)propanoic acid is expected to show distinct signals corresponding to the protons in the aromatic and aliphatic regions of the molecule.

Aromatic Region: The 3,5-disubstituted phenyl ring gives rise to a specific splitting pattern. The two protons at the C2 and C6 positions are chemically equivalent and would appear as a single signal, likely a doublet. The proton at the C4 position is unique and would appear as a triplet. The presence of two electron-withdrawing bromine atoms would shift these signals downfield compared to unsubstituted benzene (B151609).

Aliphatic Region: The propanoic acid chain contains two methylene (B1212753) groups (-CH₂-) and a carboxylic acid proton (-COOH). The two methylene groups are adjacent and will exhibit spin-spin coupling, appearing as two distinct triplets. The protons of the methylene group adjacent to the aromatic ring (benzylic protons) would be expected at a different chemical shift than the protons of the methylene group adjacent to the carbonyl group. The carboxylic acid proton is typically a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

A summary of the expected ¹H NMR signals is presented below.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (H-2, H-6) | 7.0 - 7.5 | Doublet |

| Aromatic (H-4) | 7.0 - 7.5 | Triplet |

| Aliphatic (-CH₂-Ar) | 2.8 - 3.2 | Triplet |

| Aliphatic (-CH₂-COOH) | 2.5 - 2.9 | Triplet |

| Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the nine carbon atoms.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and will appear significantly downfield.

Aromatic Carbons: The phenyl ring will show four distinct signals: one for the two bromine-substituted carbons (C-3, C-5), one for the propanoic acid-substituted carbon (C-1), one for the two equivalent carbons (C-2, C-6), and one for the carbon at the para position (C-4). The carbons directly bonded to the bromine atoms will be significantly influenced by the halogen's electronegativity.

Aliphatic Carbons: The two methylene carbons in the propanoic acid chain will appear in the aliphatic region of the spectrum.

The following table outlines the anticipated signals in the ¹³C NMR spectrum.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (-C OOH) | 170 - 185 |

| Aromatic (C -1) | 140 - 145 |

| Aromatic (C -2, C -6) | 125 - 135 |

| Aromatic (C -4) | 128 - 138 |

| Aromatic (C -3, C -5) | 120 - 125 |

| Aliphatic (-C H₂-Ar) | 30 - 40 |

| Aliphatic (-C H₂-COOH) | 30 - 40 |

| Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which excites molecular vibrations (stretching, bending).

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which participates in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is anticipated around 1700-1725 cm⁻¹.

Aromatic C-H Stretch: Signals corresponding to the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions for the methylene C-H bonds are expected just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific experimental data for this compound is available, the expected spectrum would highlight the vibrations of the non-polar bonds.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum and are expected around 1600 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would also be visible in the Raman spectrum.

C=O Stretch: The carbonyl stretch is generally weaker in Raman than in IR but should still be observable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The molecular formula of this compound is C₉H₈Br₂O₂, with a monoisotopic mass of approximately 305.8891 Da. uni.lu Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum would show three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.89638 |

| [M+Na]⁺ | 328.87832 |

| [M-H]⁻ | 304.88182 |

| [M+NH₄]⁺ | 323.92292 |

| [M+K]⁺ | 344.85226 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₉H₈Br₂O₂, the theoretical monoisotopic mass is 305.8891 Da. uni.lu HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.

The technique also provides crucial information about the isotopic distribution pattern, which is particularly characteristic for bromine-containing compounds due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. The presence of two bromine atoms in the molecule results in a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 306.89638 | 143.0 |

| [M+Na]⁺ | 328.87832 | 153.5 |

| [M-H]⁻ | 304.88182 | 148.7 |

| [M+NH₄]⁺ | 323.92292 | 161.4 |

| [M+K]⁺ | 344.85226 | 137.8 |

| [M+H-H₂O]⁺ | 288.88636 | 150.9 |

Predicted data from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. Although a specific crystal structure for this compound has not been identified in the surveyed literature, analysis of closely related compounds can provide valuable insights into its expected solid-state conformation.

For instance, the crystal structure of 2,3-Dibromo-3-phenylpropanoic acid, a positional isomer, reveals that molecules can form inversion dimers through hydrogen bonding between the carboxylic acid groups. scribd.comresearchgate.net This is a common supramolecular motif for carboxylic acids. In one of its polymorphs, the crystal system is monoclinic with the space group P2₁/n. researchgate.net

Similarly, a study of 3,5-bistrifluoromethylhydrocinnamic acid, an analogue with trifluoromethyl groups instead of bromine atoms, also shows the formation of centrosymmetric O–H∙∙∙O hydrogen-bonded dimers. mdpi.com The propanoic acid side chain in this analogue adopts a bent conformation. It is highly probable that this compound would also crystallize with similar hydrogen-bonding patterns, leading to the formation of dimers in the solid state. The bulky bromine atoms on the phenyl ring would influence the crystal packing and intermolecular interactions.

| Compound | Crystal System | Space Group | Key Structural Feature |

| 2,3-Dibromo-3-phenylpropanoic acid (monoclinic polymorph) | Monoclinic | P2₁/n | Inversion dimers via O-H···O hydrogen bonds. researchgate.net |

| 3,5-Bistrifluoromethylhydrocinnamic acid | Monoclinic | P2₁/c | Centrosymmetric O-H···O hydrogen-bonded dimers. mdpi.com |

Data for related compounds used for comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule and identifying its chromophores. The primary chromophore in this compound is the substituted benzene ring. The electronic transitions in this system are primarily π → π* transitions associated with the aromatic ring.

The parent compound, 3-phenylpropanoic acid, exhibits UV absorption maxima characteristic of a benzene ring. nist.gov The introduction of two bromine atoms onto the phenyl ring at the meta-positions is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of the absorption bands. This is due to the influence of the bromine atoms as auxochromes, which can extend the conjugated system through their lone pair electrons.

While specific experimental UV-Vis spectral data for this compound is not available in the provided search results, the spectrum would be expected to show characteristic absorption bands of a substituted benzene derivative. The solvent used for analysis can also influence the position and intensity of these bands. For a comprehensive analysis, recording the spectrum in solvents of different polarities would be beneficial to assess any solvatochromic effects.

In-Depth Computational and Theoretical Analysis of this compound

A comprehensive review of the current scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of basic chemical data, in-depth studies pertaining to its electronic structure, molecular geometry, and spectroscopic properties through quantum chemical calculations are not present in published research.

This article aims to address the specified areas of computational chemistry and theoretical investigations for this compound. However, due to the absence of specific research on this molecule, the following sections will outline the established theoretical frameworks and methodologies that would be applied in such an analysis. This provides a roadmap for future research into the properties of this compound.

Computational Chemistry and Theoretical Investigations

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules like this compound are crucial for the development of new materials for optoelectronic applications, such as frequency generation, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of an external electric field.

Computational studies, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT) and Time-Dependent Hartree-Fock (TD-HF), are used to calculate the static and dynamic dipole moments, polarizability, and first and second hyperpolarizabilities (β and γ, respectively). For a molecule to exhibit significant NLO properties, it often needs to possess a non-centrosymmetric structure and a considerable intramolecular charge transfer character.

A hypothetical table of calculated NLO properties for a related compound, based on findings for similar molecules, is presented below to illustrate the type of data generated in such studies. semanticscholar.orgnih.gov

Table 1: Representative Calculated NLO Properties for a Phenylpropanoic Acid Derivative

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 2.8 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ | esu |

This table is illustrative and based on typical values for similar organic molecules.

Charge Transfer Mechanisms and Electron-Hole Analysis

The electronic properties and reactivity of this compound are governed by charge transfer mechanisms within the molecule. These are typically investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge transfer. It provides insights into the delocalization of electron density between occupied and unoccupied orbitals, revealing stabilizing intramolecular interactions. For this compound, charge transfer can occur from the phenyl ring to the carboxylic acid group or vice versa, influenced by the electron-withdrawing nature of the bromine atoms.

Electron-hole analysis, often visualized through charge density difference maps, can further elucidate the nature of electronic transitions. Upon excitation, an electron moves from the HOMO to the LUMO, creating an "electron-hole" pair. The spatial distribution of this pair indicates the regions of the molecule involved in the electronic transition and the direction of charge transfer. In related halogenated compounds, it has been shown that the halogen atoms can significantly influence the charge distribution and HOMO-LUMO energies. nih.gov

Table 2: Representative Frontier Orbital Energies for a Phenylpropanoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

This table is illustrative and based on typical values for similar organic molecules.

Reactivity Descriptors and Prediction of Reaction Sites (e.g., Fukui Indices)

To predict the reactive behavior of this compound, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT). Fukui functions are particularly useful for identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is accepted).

f-(r): for electrophilic attack (where an electron is donated).

f0(r): for radical attack.

By calculating these indices for each atom in the molecule, a reactivity map can be generated. For this compound, it is expected that the oxygen atoms of the carboxylic acid group would be susceptible to electrophilic attack, while the carbon atoms of the phenyl ring, influenced by the bromine atoms, could be sites for nucleophilic attack. The molecular electrostatic potential (MEP) surface is another tool that complements Fukui functions by visualizing the charge distribution and identifying electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com

Table 3: Representative Condensed Fukui Indices for a Phenylpropanoic Acid Derivative

| Atom | f+ | f- | f0 |

|---|---|---|---|

| O (carbonyl) | 0.08 | 0.25 | 0.165 |

| O (hydroxyl) | 0.12 | 0.18 | 0.150 |

| C (phenyl, ortho) | 0.05 | 0.03 | 0.040 |

This table is illustrative and based on typical values for similar organic molecules, indicating relative reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govnih.govuni.lu This method is instrumental in drug discovery and design. While no specific molecular docking studies have been published for this compound, the methodology can be applied to understand its potential biological activity.

The process involves generating a 3D structure of the ligand and the target protein. Docking algorithms then explore various binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Given the structural similarities to other biologically active phenylpropanoic acid derivatives, this compound could be docked into the active sites of enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs) to explore its potential as an anti-inflammatory or anticancer agent. nih.govuni.lu The bromine atoms on the phenyl ring could potentially form halogen bonds with specific residues in the protein's binding pocket, contributing to the binding affinity.

Table 4: Representative Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylpropanoic Acid Derivative | Cyclooxygenase-2 (COX-2) | -8.5 | ARG120, TYR355, SER530 |

This table is illustrative and based on typical results from molecular docking studies of similar compounds.

Theoretical Analysis of Intramolecular Interactions and Stability

The three-dimensional structure and stability of this compound are influenced by a network of intramolecular interactions. These can be analyzed using computational methods such as Hirshfeld surface analysis and Natural Population Analysis (NPA). mdpi.com

Table 5: Representative Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of a Halogenated Phenylpropanoic Acid

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| Br···H | 28.5 |

| C···H | 15.8 |

| O···H | 8.1 |

This table is illustrative and based on typical findings for similar halogenated organic molecules.

Reactivity and Reaction Pathways of 3 3,5 Dibromophenyl Propanoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution reactions on the phenyl group of 3-(3,5-dibromophenyl)propanoic acid are heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. wikipedia.org This deactivation stems from the electron-withdrawing inductive effects of the two bromine atoms and the propanoic acid group. wikipedia.orglibretexts.org Both halogens and carboxylic acid groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgyoutube.com

The regioselectivity of any substitution is determined by the cumulative directing effects of the substituents.

Bromine atoms : As halogens, they are deactivating but act as ortho, para-directors due to the resonance effect of their lone pairs. wikipedia.org

Propanoic acid side chain : This alkyl-carboxylic acid group is deactivating and acts as a meta-director. libretexts.org

In this specific arrangement, the positions meta to the propanoic acid group (C3 and C5) are already occupied by bromine. The positions ortho (C2, C6) and para (C4) to the propanoic acid group are the most likely sites for substitution. These positions are also ortho (C2, C6) and para (C4) to the bromine atoms. Therefore, incoming electrophiles are directed to the C2, C4, and C6 positions. The C4 position is sterically hindered by the adjacent bromine atoms, making substitution at the C2 and C6 positions more favorable.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-3,5-dibromophenyl)propanoic acid |

| Halogenation | Br₂, FeBr₃ | 3-(2,3,5-Tribromophenyl)propanoic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like bromide) on the aromatic ring, is generally unfavorable for this compound under standard conditions. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Since this compound lacks such strong activating groups, the displacement of its bromine atoms by nucleophiles would necessitate harsh reaction conditions, such as very high temperatures or the use of extremely strong bases. libretexts.orgnih.gov

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional group that readily undergoes several classic transformations, most notably esterification and amidation.

Esterification

The conversion of the carboxylic acid group to an ester can be achieved through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This method is particularly effective for reactions with sterically hindered alcohols or sensitive substrates. organic-chemistry.org

Table 2: Representative Esterification Reaction

| Reactant | Reagents | Product |

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(3,5-dibromophenyl)propanoate |

Amidation

The carboxylic acid can be converted to a corresponding amide by reaction with a primary or secondary amine. The direct reaction is often inefficient because the basic amine and the acidic carboxylic acid form a stable ammonium (B1175870) carboxylate salt. sciepub.comlibretexts.org To overcome this, the carboxylic acid is typically "activated" first. Coupling agents like dicyclohexylcarbodiimide (DCC) are widely used for this purpose. libretexts.org DCC converts the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.org

Table 3: Representative Amidation Reaction

| Reactant | Reagents | Product |

| This compound | Benzylamine, DCC | N-Benzyl-3-(3,5-dibromophenyl)propanamide |

Modification and Transformation of the Propanoic Acid Side Chain

The propanoic acid side chain itself can undergo chemical modification, particularly at the carbon atoms alpha (α) and beta (β) to the carboxylic acid group. The carbon adjacent to the benzene ring (the benzylic carbon) is especially reactive.

Halogenation of the side chain, for instance, can occur under specific conditions. While the Hell-Volhard-Zelinskii reaction typically halogenates the α-position of carboxylic acids, benzylic positions are also susceptible to radical halogenation. britannica.com Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at the benzylic position (C3 of the side chain).

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound involves the separate transformation of the side chain or the carboxylic acid group.

Oxidation Pathways

The benzene ring itself is generally resistant to oxidation due to its aromatic stability. However, alkyl side chains on an aromatic ring can be oxidized under strong conditions, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgunizin.org Treatment of this compound with a potent oxidizing agent like hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the cleavage of the C-C bonds in the side chain and oxidation of the benzylic carbon. pearson.comyoutube.comleah4sci.com This reaction would convert the entire propanoic acid side chain into a carboxylic acid group, yielding 3,5-dibromobenzoic acid.

Table 4: Side-Chain Oxidation Reaction

| Reactant | Reagents | Product |

| This compound | 1. KMnO₄, KOH, H₂O, heat2. H₃O⁺ | 3,5-Dibromobenzoic acid |

Reduction Pathways

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. britannica.com Lithium aluminum hydride (LiAlH₄) is commonly used to reduce carboxylic acids to primary alcohols. libretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this purpose. libretexts.org The reduction of this compound with LiAlH₄ would yield 3-(3,5-dibromophenyl)propan-1-ol. The aryl bromide groups are typically stable under these conditions.

Table 5: Carboxylic Acid Reduction Reaction

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ | 3-(3,5-Dibromophenyl)propan-1-ol |

Mechanistic Investigations of Key Transformations

The mechanisms for the core reactions of the carboxylic acid moiety have been well-studied.

Mechanism of Fischer Esterification

The Fischer esterification proceeds via a series of equilibrium steps under acid catalysis: masterorganicchemistry.comchemguide.co.uk

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

Mechanism of DCC-Mediated Amidation

The use of dicyclohexylcarbodiimide (DCC) as a coupling agent circumvents the need for high temperatures or the initial conversion to a more reactive derivative like an acyl chloride. libretexts.org The mechanism involves:

Activation of Carboxylic Acid : The carboxylic acid adds to one of the C=N double bonds of DCC. A proton transfer results in the formation of a highly reactive O-acylisourea intermediate. This intermediate effectively contains an activated carboxylic acid, as the DCC portion is a good leaving group. organic-chemistry.org

Nucleophilic Attack : The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

Intermediate Collapse : A tetrahedral intermediate is formed, which then collapses. This results in the formation of the amide and N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that can often be removed by filtration. wikipedia.org

Compound Reference Table

Advanced Research Applications in Organic Synthesis

Role as a Building Block in Complex Chemical Syntheses

3-(3,5-Dibromophenyl)propanoic acid is recognized commercially as an intermediate for organic chemical synthesis. fishersci.ca Its utility as a building block stems from the presence of three distinct reactive sites: the carboxylic acid group and the two bromine atoms on the phenyl ring.

The carboxylic acid moiety allows for a range of classical transformations. It can be readily converted into esters, amides, or acid chlorides. These reactions are fundamental in extending the carbon chain or introducing diverse functional groups. For instance, coupling with various amines or alcohols can generate a library of derivatives with potentially unique properties. The propanoic acid side chain can also participate in cyclization reactions to form indanone structures, a common motif in various bioactive molecules.

The two bromine atoms on the aromatic ring are particularly significant for advanced synthetic applications. They serve as handles for a variety of metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at these positions. This allows for the introduction of a wide array of substituents onto the phenyl ring, dramatically increasing molecular complexity. The 3,5-disubstitution pattern allows for the creation of meta-substituted products, which can be crucial for tuning the electronic and steric properties of the target molecule.

While sold as a chemical building block, specific examples of its incorporation into the total synthesis of complex natural products are not extensively documented in publicly available literature. However, its structural motifs are analogous to intermediates used in the synthesis of various complex molecules.

Preparation of Pharmaceutical Intermediates and Lead Compounds

Arylpropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, most famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. humanjournals.com These drugs all share the arylpropanoic acid core structure. This compound fits this structural class and offers a unique platform for the development of new pharmaceutical intermediates and potential lead compounds.

The dibrominated phenyl ring is a key feature for synthetic diversification in drug discovery. The bromine atoms can be strategically replaced to modulate the pharmacological profile of a molecule. For example, replacing bromine with other groups can alter a compound's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical factors for drug-receptor interactions and pharmacokinetic properties.

This compound can serve as a starting material for creating analogues of existing drugs or for generating novel molecular scaffolds. For instance, cross-coupling reactions could be used to append heterocyclic rings or other pharmacophores to the phenyl group, exploring new chemical space in the search for compounds with enhanced or novel biological activities. While the parent compound, 3-phenylpropanoic acid, is a known intermediate in the synthesis of pharmaceuticals like HIV protease inhibitors, specific, publicly documented examples of this compound being used to prepare named pharmaceutical intermediates are limited. google.com Nevertheless, its potential as a precursor for novel therapeutic agents is clear due to the versatility of its functional groups.

Application in the Synthesis of Functional Materials

The unique electronic and chemical properties endowed by the dibromo-substituted aromatic ring make this compound a potential candidate for applications in materials science. Brominated organic compounds are widely used as building blocks for functional materials due to several key characteristics.

The presence of heavy bromine atoms can impart flame-retardant properties to polymers. Incorporating this molecule as a monomer or a modifying agent into a polymer backbone could enhance its fire resistance.

Furthermore, the bromine atoms provide reactive sites for polymerization or for grafting onto surfaces. For example, palladium-catalyzed coupling reactions could be used to link these molecules together, potentially forming conjugated polymers with interesting optical or electronic properties. The carboxylic acid group provides another handle for attachment to surfaces or for incorporation into polyesters or polyamides. This dual functionality allows for the design of materials with tailored structures and properties. While the specific application of this compound in the synthesis of defined functional materials is not widely reported in scientific literature, the chemistry of related brominated aromatic compounds suggests its potential utility in creating novel polymers, liquid crystals, or other advanced materials.

Biological and Biomedical Research Investigations

Enzyme Inhibition Studies and Mechanism of Action

There is no published research identifying specific enzyme targets for 3-(3,5-Dibromophenyl)propanoic acid. While some studies have explored the enzymatic interactions of structurally related phenylpropanoic acids, this specific dibrominated derivative has not been the subject of such investigations.

In the absence of identified enzyme targets, no data exists on the kinetic parameters (e.g., IC₅₀, Kᵢ) or the structural basis of inhibition for this compound.

Receptor Modulation and Ligand Binding Studies

No studies have been found that investigate the interaction of this compound with integrin receptors, including the αvβ3 subtype.

There is no available research on the effects of this compound on glutamate (B1630785) receptors or its potential to modulate neurotransmitter systems. While a related compound, 3,5-dibromo-L-phenylalanine, has been studied for its role in glutamatergic transmission, these findings cannot be directly attributed to this compound.

Exploration of Antimicrobial Potential

No published studies have evaluated the antimicrobial properties of this compound against any bacterial or fungal species.

Investigation of Phytotoxic Effects and Plant Biology Interactions (for related compounds)

The structural motif of a substituted phenylpropanoic acid, as seen in this compound, is a recurring theme in compounds exhibiting phytotoxic and herbicidal properties. Research into related benzoic acid and propanoic acid derivatives has demonstrated that these molecules can interfere with various physiological processes in plants. nih.gov

Halogenated benzoic and propanoic acid derivatives, for instance, have been noted for their herbicidal effects. The presence of halogen atoms, such as bromine, on the aromatic ring can significantly influence the compound's activity. These modifications can alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its ability to interact with biological targets within the plant. The phytotoxic activity of benzoic acid derivatives has been documented against various fungal phytopathogens, with some compounds showing greater efficacy against specific genera like Fusarium. nih.gov

While direct studies on the phytotoxicity of this compound are not extensively available, the known herbicidal activity of other halogenated aromatic acids suggests a potential for this compound to exhibit similar properties. The mode of action for such compounds often involves the disruption of plant growth regulation, mimicking or antagonizing the effects of natural plant hormones, or inhibiting key enzymatic pathways.

Table 1: Phytotoxic Activity of Related Benzoic Acid Derivatives

| Compound/Extract | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Benzoic acid derivatives from Piper cumanense | Fusarium genus fungi | Mycelium growth inhibition | nih.gov |

| Various benzoic acid derivatives | Phytopathogenic fungi | Antifungal activity | nih.gov |

Studies on Amino Acid Transporter Systems (e.g., LAT1) with Related Analogues

A significant area of biomedical research has focused on phenylpropanoic acid analogs as modulators of L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids, such as leucine (B10760876), and is found to be overexpressed in numerous types of cancer cells to support their high metabolic demand for protein synthesis and growth. nih.govesmed.org This dependency makes LAT1 an attractive target for anticancer drug development.

Structure-activity relationship (SAR) studies have revealed key features of phenylpropanoic acid derivatives that govern their interaction with LAT1. The presence and position of substituents on the phenyl ring are critical for inhibitory potency and selectivity. For example, studies on halogenated phenylalanine analogs have shown that the size and position of the halogen atom can significantly enhance LAT1 specificity. nih.gov Specifically, larger halogens at the 2-position of the phenyl ring appear to interact favorably with a hydrophobic subpocket in LAT1, leading to higher binding affinity. nih.gov

Several potent and selective LAT1 inhibitors based on the 2-amino-3-phenylpropanoic acid scaffold have been developed. For instance, SKN103, a 2-amino-3-[3,5-dichloro-4-(naphthalene-1-methoxy)-phenyl]-propanoic acid derivative, acts as a competitive, non-transportable blocker of LAT1 with a Ki value of 2.1 μM. nih.gov This inhibition of LAT1-mediated leucine transport by SKN103 leads to the suppression of mTOR activity and cancer cell growth. nih.gov

The general structure of this compound, lacking the alpha-amino group typical of LAT1 substrates and many inhibitors, suggests it may not be a direct substrate. However, its dibrominated phenyl moiety is a feature present in some potent LAT1 inhibitors. This raises the possibility that derivatives of this compound, particularly those incorporating an amino group at the alpha or beta position, could be designed as novel LAT1 inhibitors.

Table 2: LAT1 Inhibition by Phenylpropanoic Acid Analogs

| Compound | Core Structure | Key Substituents | Activity | Reference |

|---|---|---|---|---|

| SKN103 | 2-amino-3-phenylpropanoic acid | 3,5-dichloro, 4-(naphthalene-1-methoxy) | Competitive LAT1 inhibitor (Ki = 2.1 μM) | nih.gov |

| 2-Iodo-L-phenylalanine | L-phenylalanine | 2-iodo | Marked inhibition of LAT1-mediated leucine uptake | nih.gov |

| 3-Iodo-L-phenylalanine | L-phenylalanine | 3-iodo | Marked inhibition of LAT1-mediated leucine uptake | nih.gov |

Pharmacological Relevance of Related Derivatives

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. researchgate.netnih.gov These activities include anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netorientjchem.orghumanjournals.com

Anti-inflammatory and Analgesic Activity: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netorientjchem.org Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. nih.gov While many NSAIDs are known, research continues to explore new derivatives with improved efficacy and safety profiles. For example, some 2-(4-substituted-methylphenyl)propionic acid derivatives have shown potent dual COX-1/COX-2 inhibitory and antibacterial activities. nih.gov

Anticancer Activity: Beyond their role in targeting LAT1, phenylpropanoic acid derivatives have shown anticancer potential through various other mechanisms. nih.govresearchgate.net The anti-inflammatory properties of these compounds are themselves linked to cancer prevention and treatment, as chronic inflammation is a known contributor to tumorigenesis. bohrium.com Furthermore, some derivatives have been found to induce apoptosis in cancer cells through COX-independent pathways. bohrium.com Bromophenols, which share the feature of a brominated aromatic ring, have also been investigated for their antioxidant and anti-inflammatory effects that support their anticancer potential. nih.gov

Antimicrobial Activity: Derivatives of arylpropionic acids have demonstrated notable antibacterial activity. researchgate.nethumanjournals.com The specific substitutions on the aromatic ring and the propanoic acid chain can be tailored to enhance potency against various bacterial strains.

The presence of the 3,5-dibromophenyl group in this compound suggests that it and its derivatives could be promising candidates for further pharmacological investigation. The bromine atoms can enhance lipophilicity, potentially improving membrane permeability, and can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The broad spectrum of biological activities associated with the phenylpropanoic acid scaffold underscores the potential for discovering novel therapeutic agents based on the structure of this compound.

Table 3: Pharmacological Activities of Related Phenylpropanoic Acid Derivatives

| Derivative Class | Pharmacological Activity | Example Mechanism/Finding | Reference(s) |

|---|---|---|---|

| Arylpropionic acids | Anti-inflammatory, Analgesic | Inhibition of COX enzymes | researchgate.netorientjchem.orgnih.gov |

| Phenylpropanoids | Antioxidant, Antimicrobial, Anticancer | Multifaceted effects on cellular pathways | nih.govnih.gov |

| 2-(4-substituted-methylphenyl)propionic acids | Dual COX-inhibitory and antibacterial | Potent inhibition of COX-1/COX-2 and bacterial growth | nih.gov |

| Bromophenols | Anticancer | Antioxidant and anti-inflammatory effects | nih.gov |

Table of Mentioned Compounds

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Derivatives for Enhanced Biological Activity

The core structure of 3-(3,5-dibromophenyl)propanoic acid provides a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced biological activities. The bromine atoms on the phenyl ring are particularly amenable to various chemical modifications, serving as key functional groups for introducing new pharmacophores.

Researchers are actively exploring the synthesis of novel analogues to improve efficacy against various diseases. For instance, the modification of the propanoic acid side chain and the substitution of the bromine atoms can lead to compounds with tailored properties. The synthesis of derivatives often involves multi-step reaction sequences, starting from commercially available precursors. One common approach involves the bromination of cinnamic acid derivatives, followed by further functionalization. prepchem.comresearchgate.net

Recent studies have demonstrated the potential of phenylpropanoic acid derivatives as antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacteria. This suggests that novel derivatives of this compound could be promising leads for the development of new antibiotics. Furthermore, the design of 3-amino-3-phenylpropionamide derivatives has yielded compounds with high affinity for the mu opioid receptor, indicating potential applications in pain management. nih.gov The antiproliferative activity of some thiazole (B1198619) derivatives of propanoic acid against lung cancer cells highlights another promising avenue for therapeutic development. mdpi.com

The following table outlines some examples of synthesized derivatives and their potential biological targets:

| Derivative Class | Potential Biological Target | Reference |

| Halogenated Phenylpropanoic Acids | Bacterial enzymes | |

| 3-Amino-3-phenylpropionamide Derivatives | Mu opioid receptor | nih.gov |

| Thiazole Derivatives | SIRT2 and EGFR in lung cancer | mdpi.com |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | GPR34 antagonists | researchgate.net |

Integration with High-Throughput Screening for Drug Discovery Leads

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.govdeepdyve.com The integration of this compound and its derivatives into HTS campaigns is a key strategy for identifying promising drug discovery leads. nih.gov These screens can be designed to assess a wide range of biological activities, from enzyme inhibition to receptor binding and cellular responses. nih.gov

HTS assays are often cell-based or biochemical in nature. For example, a cell-based assay might measure the ability of a compound to protect cells from a specific toxin or to inhibit the growth of cancer cells. nih.gov Biochemical assays, on the other hand, might assess the direct interaction of a compound with a purified protein target. nih.gov The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the further optimization of lead compounds. mdpi.com

The development of sophisticated HTS platforms, including robotic automation and advanced imaging systems, has significantly increased the efficiency and throughput of the screening process. This allows for the evaluation of thousands of compounds in a short period, accelerating the identification of potential drug candidates. nih.gov

Advanced Computational Modeling for Predictive Research

Advanced computational modeling has become an indispensable tool in chemical and pharmaceutical research, offering predictive insights into the properties and behavior of molecules. mdpi.com For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking are being employed to predict their structural, electronic, and biological properties. mdpi.com

DFT calculations can provide detailed information about the molecule's geometry, vibrational frequencies, and electronic structure. mdpi.com This information is crucial for understanding the compound's reactivity and potential interactions with biological targets. For instance, a study on 3,5-bistrifluoromethylhydrocinnamic acid used DFT calculations to understand the conformational preferences of the molecule. mdpi.com

Molecular docking simulations are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. mdpi.com This allows researchers to virtually screen large compound libraries and prioritize candidates for experimental testing. In silico studies have been used to propose the interaction of thiazole derivatives with human SIRT2 and EGFR, providing a rationale for their observed anticancer activity. mdpi.com These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the molecular mechanisms of action. mdpi.com

Exploration of New Catalytic Pathways for Synthesis

The development of efficient and sustainable synthetic methods is a constant pursuit in chemistry. For this compound and its analogues, researchers are exploring new catalytic pathways to improve yields, reduce waste, and simplify reaction procedures. While traditional methods often rely on stoichiometric reagents, modern approaches focus on the use of catalysts to achieve more selective and environmentally friendly transformations. rsc.orgmit.edu

One area of exploration is the development of novel catalysts for the key synthetic steps, such as the initial bromination or subsequent functionalization reactions. For example, the use of N-bromosuccinimide with a phase-transfer catalyst has been reported for the synthesis of related dibrominated compounds. orgsyn.org

Furthermore, processes for the preparation of related phenylpropanoic acids are being optimized. For instance, a process for the preparation of 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal (B7769412) using molecular oxygen at elevated temperatures, which can be a more sustainable approach than using traditional oxidizing agents. google.com The exploration of biocatalysis, using enzymes or whole-cell systems, also presents a promising avenue for the synthesis of aromatic compounds, potentially offering high selectivity and milder reaction conditions. frontiersin.org The discovery and evolution of novel catalytic systems will be crucial for the future production of this compound and its derivatives on a larger scale. rsc.org

Q & A

Basic: What are the standard synthetic routes for 3-(3,5-Dibromophenyl)propanoic acid, and how is its purity validated?

Methodological Answer :

The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions using 3,5-dibromobenzene derivatives as precursors. Key steps include bromination of the phenyl ring followed by propanoic acid side-chain introduction. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR). For example, the singlet at δ 7.8 ppm in ¹H NMR confirms the symmetric 3,5-dibromo substitution, while the carboxylic acid proton appears as a broad peak at δ 12.1 ppm .

Advanced: How does steric hindrance from bromine substituents influence reaction kinetics in the synthesis of this compound?

Methodological Answer :

The bulky bromine atoms at the 3,5-positions create significant steric hindrance, slowing down nucleophilic substitution or coupling reactions. To optimize yield, researchers employ bulky ligands (e.g., XPhos in Pd-catalyzed reactions) to stabilize transition states. Kinetic studies using time-resolved IR spectroscopy or stopped-flow techniques can monitor intermediate formation. For instance, a 20% increase in reaction time (from 12 to 16 hours) is often required compared to non-brominated analogs to achieve >90% conversion .

Advanced: What analytical techniques differentiate this compound from its structural isomers (e.g., 2,4-dibromo or 2,5-dibromo derivatives)?

Methodological Answer :

X-ray crystallography is definitive for distinguishing isomers by revealing halogen positioning. Alternatively, gas chromatography-mass spectrometry (GC-MS) with electron ionization fragments the compound at the propanoic acid chain, producing distinct bromine isotope patterns (e.g., m/z 292 [M⁺-COOH] for 3,5-dibromo vs. m/z 294 for 2,4-dibromo). High-resolution mass spectrometry (HRMS) can further resolve mass discrepancies of <0.001 Da .

Advanced: How can researchers design assays to evaluate the compound’s inhibitory effects on cytochrome P450 enzymes?

Methodological Answer :

Use human liver microsomes (HLMs) incubated with the compound (0–100 µM) and a CYP-specific probe substrate (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS. Include positive controls (ketoconazole for CYP3A4 inhibition) and negative controls (DMSO solvent). Data analysis requires nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Note: Brominated compounds may quench fluorescence in fluorometric assays, necessitating MS-based detection .

Basic: What are the critical safety protocols for handling this compound in the laboratory?

Methodological Answer :

Store the compound in a desiccator at 2–8°C under inert gas (argon) to prevent hygroscopic degradation and bromine release. Use nitrile gloves, safety goggles, and fume hoods during handling. In case of skin contact, wash immediately with 10% sodium thiosulfate to neutralize potential bromine byproducts. Regularly monitor air quality for bromine vapor using gas detection tubes (detection limit: 0.1 ppm) .

Advanced: Which computational models predict the binding of this compound to the aryl hydrocarbon receptor (AhR)?

Methodological Answer :

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using AhR’s ligand-binding domain (PDB ID: 5NJ8) are standard. Parameterize bromine atoms with the CHARMM36 force field. Validate predictions with surface plasmon resonance (SPR) assays measuring binding affinity (KD). For example, a docking score of −9.2 kcal/mol correlates with experimental KD = 1.2 µM. Adjust solvation models (e.g., TIP3P water) to account for hydrophobic interactions .

Advanced: How does the electron-withdrawing effect of bromine substituents influence the acidity of the propanoic acid group?

Methodological Answer :

The 3,5-dibromo substitution increases acidity (pKa ≈ 2.8) compared to non-halogenated analogs (pKa ≈ 4.9). Measure pKa via potentiometric titration in 50% aqueous ethanol. The Hammett equation quantifies the effect: σmeta (Br) = 0.39 contributes to a ΔpKa ≈ −2.1. Computational studies (DFT, B3LYP/6-31G*) show a 15% increase in partial positive charge on the carboxylic oxygen, enhancing deprotonation .

Basic: What spectroscopic methods confirm the absence of impurities like 3,5-dibromobenzoic acid in synthesized batches?

Methodological Answer :

Fourier-transform infrared spectroscopy (FTIR) detects carboxylic acid dimers (O-H stretch at 2500–3000 cm⁻¹) and excludes benzoic acid impurities (sharp C=O stretch at 1680 cm⁻¹). Thin-layer chromatography (TLC) on silica gel with ethyl acetate/hexane (1:3) reveals impurities (Rf = 0.7 for benzoic acid vs. Rf = 0.5 for the target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.